5-碘-1H-吲哚

描述

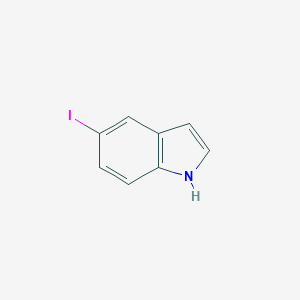

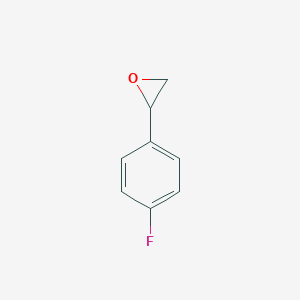

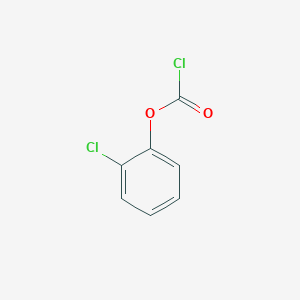

5-Iodo-1H-indole is a derivative of the indole structure, which is a fundamental scaffold in medicinal chemistry and organic synthesis. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The iodine atom at the 5-position of the indole ring can serve as a versatile handle for further chemical transformations, making 5-iodo-1H-indole a valuable intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One approach for synthesizing 3-substituted indole derivatives, which could be adapted for the synthesis of 5-iodo-1H-indole, involves starting from Martius Yellow and employing regioselective reactions such as iodination, aryl radical-alkene cyclization, and carboxylation . Although the paper focuses on 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, the iodination step is particularly relevant for the synthesis of 5-iodo-1H-indole.

Molecular Structure Analysis

The molecular structure of 5-iodo-1H-indole is characterized by the presence of an iodine atom at the 5-position of the indole core. This modification significantly influences the electronic properties of the molecule and can affect its reactivity in subsequent chemical reactions. The indole core itself is a planar, aromatic system that contributes to the stability and reactivity of the molecule.

Chemical Reactions Analysis

Indole derivatives, including 5-iodo-1H-indole, can participate in a variety of chemical reactions. The presence of the iodine substituent makes it a suitable candidate for cross-coupling reactions, such as the Sonogashira coupling, which can be used to introduce alkyl or aryl groups at the 5-position . Additionally, the indole ring can undergo electrophilic substitution reactions, nucleophilic substitutions, and cycloadditions, expanding the range of potential derivatives and complexity that can be achieved.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-iodo-1H-indole are influenced by the iodine substituent and the indole core. The iodine atom is relatively heavy and can impact the molecule's boiling point, melting point, and density. The aromatic nature of the indole ring contributes to its UV absorption properties, which can be utilized in spectroscopic analysis. The electronic effects of the iodine also affect the acidity of the NH group on the pyrrole ring, potentially altering the compound's solubility and reactivity in different solvents.

科学研究应用

-

Biotechnological Production

- Field : Systems Microbiology and Biomanufacturing .

- Application : Indole and its derivatives, including 5-iodo-1H-indole, have value for flavor and fragrance applications, for example, in the food industry or perfumery .

- Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

-

Nematicidal and Insecticidal Activities

- Field : Parasitology .

- Application : 5-iodoindole displayed in vitro anthelmintic and insecticidal activities against Bursaphelenchus xylophilus, Meloidogyne incognita, and Tenebrio molitor .

- Methods : The study suggests halogenated-indoles and 1H-pyrrolo [2, 3-b] pyridine derivatives be regarded potential biocides for plant-parasitic nematodes and insects .

- Results : 5-iodoindole appeared to act by forming giant vacuoles in nematodes, which led to a form of non-apoptotic death known as methuosis .

-

Organic Intermediate

- Field : Agrochemical, Pharmaceutical and Dyestuff field .

- Application : 5-Iodoindole is an important organic intermediate .

- Methods : It is used as the starting material in the synthesis of 5-(α-fluorovinyl)-N-tosylindole .

- Results : The specific outcomes of this application are not provided in the source .

-

Synthesis of Other Compounds

- Field : Organic Chemistry .

- Application : 5-Iodoindole may be used in the synthesis of several compounds such as 3-dimethylaminomethyl-5-iodoindole, 5-ethynyl-1H-indole, 5-(3-hydroxyprop-1-enyl)-1H-indole, 5-(3-benzyloxyprop-1-enyl)-1H-indole, and 5-(2-phenylethynyl)-1H-indole .

- Methods : The synthesis involves reactions with various reagents like dimethyl amine and formaldehyde, trimethylsilylacetylene, allyl alcohol, allylbenzyl ether, and phenylacetylene .

- Results : The specific outcomes of this application are not provided in the source .

-

Anti-Inflammatory Activities

- Field : Pharmacology .

- Application : Chalcones of indole, which can be derived from 5-iodo-1H-indole, have shown anti-inflammatory activities .

- Methods : The anti-inflammatory activities were tested against carrageenan-induced edema in albino rats .

- Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

-

Antiviral Activity

- Field : Virology .

- Application : Certain derivatives of 5-iodo-1H-indole have shown antiviral activities .

- Methods : The antiviral activities were tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Results : Compounds like 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide showed potent antiviral activities with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

-

Transition-Metal-Catalyzed Functionalization

- Field : Organic Chemistry .

- Application : Indole is one of the most important heterocycles in organic synthesis, natural products, and drug discovery . The wide spectrum of application of indole spans the dye industry, materials science .

- Methods : Recent advances in the selective functionalization of indoles have been reported. Although the most important advances have been powered by transition metal catalysis, exceedingly useful methods in the absence of transition metals have also been reported .

- Results : The review is organized by the positional selectivity and type of methods used for functionalization .

-

Multicomponent Reactions

- Field : Organic Chemistry .

- Application : Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

- Methods : The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

- Results : This study provides an overview on recent applications of indole in the multicomponent reactions for the synthesis of various heterocyclic compounds .

安全和危害

未来方向

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives .

属性

IUPAC Name |

5-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQLYTUWUQMGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382031 | |

| Record name | 5-Iodoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-iodo-1H-indole | |

CAS RN |

16066-91-4 | |

| Record name | 5-Iodoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)

![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)